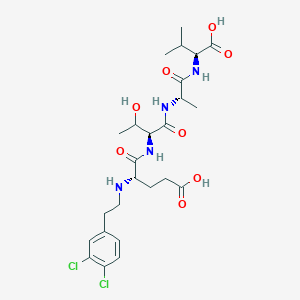

N-(3,4-Dichlorophenyl)propyl-ETAV

Description

N-(3,4-Dichlorophenyl)propyl-ETAV is a synthetic organic compound characterized by a 3,4-dichlorophenyl group linked to a propyl-ETAV moiety. The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to bioactivity through enhanced lipophilicity and receptor interactions. This compound’s propyl-ETAV chain likely modulates solubility and binding affinity, though further experimental validation is required.

Properties

Molecular Formula |

C25H36Cl2N4O8 |

|---|---|

Molecular Weight |

591.5 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[2-(3,4-dichlorophenyl)ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H36Cl2N4O8/c1-12(2)20(25(38)39)30-22(35)13(3)29-24(37)21(14(4)32)31-23(36)18(7-8-19(33)34)28-10-9-15-5-6-16(26)17(27)11-15/h5-6,11-14,18,20-21,28,32H,7-10H2,1-4H3,(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,38,39)/t13-,14?,18-,20-,21-/m0/s1 |

InChI Key |

QVZKLLUMEYWUMT-WHJBMRRRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)propyl-ETAV typically involves the reaction of 3,4-dichlorophenylpropylamine with an appropriate ETAV derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)propyl-ETAV undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dichlorophenyl)propyl-ETAV is primarily studied for its role as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in neurological conditions and cancer therapies.

Neurological Applications

Research indicates that compounds similar to this compound may serve as inhibitors for proteins associated with neurodegenerative diseases. For instance, the inhibition of PSD-95 (postsynaptic density protein 95) has been linked to neuroprotective effects in ischemic conditions . This suggests that this compound could contribute to treatments aimed at mitigating neuronal damage during stroke or traumatic brain injury.

Anticancer Properties

The compound's derivatives have shown promising results in anticancer activity. Studies involving epidithiodiketopiperazines (ETPs), which share structural similarities with this compound, demonstrated potent cytotoxic effects against various human cancer cell lines . The ability to modify these compounds further enhances their potential as targeted cancer therapies.

Synthesis and Characterization

The synthesis of this compound involves complex chemical processes that ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and application .

Synthetic Pathways

The synthesis typically involves multi-step reactions that can include chiral resolution techniques to enhance the efficacy of the final product. These methods are crucial for developing compounds that are both effective and safe for clinical use .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness and safety of this compound in clinical settings.

Case Study: Stroke Treatment

A notable study explored the use of compounds like this compound in treating ischemic stroke. The findings indicated significant neuroprotective effects when administered prior to reperfusion, suggesting a promising avenue for further investigation .

Case Study: Cancer Cell Line Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against specific cancer cell lines. The structure-activity relationship analysis revealed that modifications to the compound's structure could enhance its therapeutic index while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)propyl-ETAV involves its binding to specific molecular targets, such as the presynaptic density protein 95 (DLG4). This interaction modulates synaptic plasticity and neurotransmitter release, which can influence various physiological processes. The compound’s effects are mediated through pathways involving NMDA receptors and other synaptic proteins .

Comparison with Similar Compounds

Key Differences :

- BD 1047’s dimethylamino group may reduce steric hindrance, improving membrane permeability .

Indazole-Based Derivatives

highlights indazole-linked 3,4-dichlorophenyl compounds with varying heterocyclic substituents (Table 1):

| Compound | Substituent | Yield (%) | Notable Feature |

|---|---|---|---|

| 1. Quinazoline-4-amine | 6,7-dimethoxy-2-(trifluoromethyl) | 68 | High electron-withdrawing groups |

| 3. Cyclopenta[b]quinolin-9-amine | 2,3-dihydro-1H-cyclopenta | 84 | High yield suggests stability |

| 4. Thieno[2,3-d]pyrimidin-4-amine | Thienopyrimidine | 27 | Low yield, possible synthesis challenges |

Structural Impact :

- Thienopyrimidine (Compound 4) introduces sulfur, altering electronic properties and solubility .

Urea Metabolites (Agrochemical Derivatives)

Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea (), replace the propyl-ETAV chain with urea groups. These compounds are herbicides with >99.5% purity, emphasizing their role in pesticide metabolism. Unlike N-(3,4-Dichlorophenyl)propyl-ETAV, urea derivatives exhibit hydrogen-bonding capacity, influencing soil adsorption and environmental persistence .

Propanamide-Based Agrochemicals

lists dichlorophenyl propanamides like propanil and fenoxacrim:

- Propanil : N-(3,4-Dichlorophenyl)propanamide. A herbicide inhibiting photosynthesis in weeds.

- Fenoxacrim: Hexahydrotrioxopyrimidine-carboxamide. A fungicide with a rigid trioxo core.

Functional Contrast :

- Propanil’s simple propanamide structure enables rapid hydrolysis to 3,4-dichloroaniline, enhancing herbicidal activity.

- Fenoxacrim’s complex pyrimidine ring likely confers resistance to metabolic degradation .

NMR Spectral Analysis

Representative data from (Compound 3):

- ¹H NMR : δ 8.21 (s, 1H, indazole-H), 7.89–7.45 (m, 3H, dichlorophenyl), 3.12 (t, J=6.5 Hz, 2H, cyclopentyl).

- ¹³C NMR: δ 154.2 (quinoline-C4), 134.8–127.3 (dichlorophenyl), 45.6 (cyclopentyl-CH₂). These shifts confirm aromatic stacking and alkyl chain conformation, critical for bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-Dichlorophenyl)propyl-ETAV, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted aryl halides and alkyl/aryl amines under controlled conditions. For example, analogs like N-(3,4-dichlorophenyl)urea derivatives are synthesized via nucleophilic substitution or urea condensation, with yields ranging from 27% to 84% depending on substituents and catalysts . Purity (>99.5%) is achieved through recrystallization or HPLC purification using methanol/acetone gradients, as demonstrated in linuron metabolite studies . Key steps include monitoring reaction progress via TLC and confirming purity via melting point analysis or HPLC-UV (λmax ~255 nm) .

Q. How can NMR spectroscopy be utilized to characterize this compound?

- Methodological Answer : Employ and NMR to resolve structural features. For dichlorophenyl analogs, aromatic protons appear as doublets (δ 7.2–7.8 ppm, ) due to coupling between adjacent chlorinated carbons. Aliphatic protons (e.g., propyl chains) show resonances at δ 1.2–2.5 ppm, with coupling constants confirming rotational conformers . Carbon spectra distinguish quaternary carbons (e.g., dichlorophenyl C-Cl groups at δ 125–135 ppm) and amine/amide functionalities (δ 155–165 ppm). Deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) are critical for calibration .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC values) be resolved for this compound?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent interactions). To address this:

- Perform dose-response studies across multiple models (e.g., cancer cell lines vs. primary cells) .

- Control for solvent effects (e.g., DMSO concentrations ≤0.1%) and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, cross-referenced with experimental IC data .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL/SHELXS for refinement. Key steps:

- Grow crystals via vapor diffusion (e.g., acetone/water mixtures) .

- Collect high-resolution data (≤1.0 Å) to resolve Cl atoms, which exhibit strong anomalous scattering.

- Refine twinned datasets with SHELXL’s TWIN/BASF commands and validate using R-factors (R1 < 5%) and residual density maps .

Q. How can environmental persistence and metabolite profiles of this compound be analyzed?

- Methodological Answer : Employ LC-MS/MS with isotopically labeled standards (e.g., -analogs) for quantification.

- Extract metabolites from soil/water matrices using SPE cartridges and gradient elution (methanol:water, 70:30).

- Detect degradation products (e.g., 3,4-dichloroaniline) via MRM transitions (e.g., m/z 162 → 126) .

- Cross-validate with microbial degradation assays (e.g., TTC reduction to TPF) to assess biodegradation pathways .

Q. What computational approaches are suitable for predicting physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Use QSPR models via software like COSMOtherm or EPI Suite.

- Input SMILES notation to calculate logP (ClogP ~3.5 for dichlorophenyl derivatives) and water solubility (LogS ~-4.2).

- Validate predictions with experimental shake-flask assays (octanol-water partitioning) .

- Access thermodynamic data (e.g., enthalpy of vaporization) from NIST Chemistry WebBook for force field parameterization .

Data Analysis and Optimization

Q. How can low synthetic yields (e.g., <30%) be improved for analogs of this compound?

- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE):

- Screen catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic vs. ethers), and temperatures (60–120°C).

- Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 27% to 57% in pyrazolo[3,4-d]pyrimidine derivatives) .

- Characterize byproducts via GC-MS to identify competing pathways (e.g., hydrolysis or dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.